molecular formula C11H15BrN2O4 B2669552 Acetic acid;4-bromo-2-(methoxymethoxy)benzenecarboximidamide CAS No. 2361643-72-1

Acetic acid;4-bromo-2-(methoxymethoxy)benzenecarboximidamide

Cat. No. B2669552
CAS RN: 2361643-72-1
M. Wt: 319.155
InChI Key: NOMVVZLICMXZRH-UHFFFAOYSA-N
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Description

The compound “2-Bromo-2-(4-methoxyphenyl)acetic acid” is similar to the one you’re asking about . It’s a product of the oxidation of ethanol and of the destructive distillation of wood . It’s used locally, occasionally internally, as a counterirritant and also as a reagent .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the carboxylic acid with PBr3 to form an acid bromide . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-(4-methoxyphenyl)acetic acid” is represented by the empirical formula C9H9BrO3 . The SMILES string representation is BrC(C(O)=O)C1=CC=C(OC)C=C1 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often start with the reaction of the carboxylic acid with PBr3 to form an acid bromide . This is followed by the tautomerization of the acid bromide into its enol tautomer, which subsequently reacts with Br2 to give α-bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2-(4-methoxyphenyl)acetic acid” include a molecular weight of 245.07 . It is a solid at room temperature .

Safety and Hazards

Safety information for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

acetic acid;4-bromo-2-(methoxymethoxy)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2.C2H4O2/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12;1-2(3)4/h2-4H,5H2,1H3,(H3,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMVVZLICMXZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COCOC1=C(C=CC(=C1)Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;4-bromo-2-(methoxymethoxy)benzenecarboximidamide

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